molecular formula C15H16N2O3 B1268653 2-Amino-n-(2,4-dimethoxyphenyl)benzamide CAS No. 93988-27-3

2-Amino-n-(2,4-dimethoxyphenyl)benzamide

Cat. No. B1268653
CAS RN: 93988-27-3
M. Wt: 272.3 g/mol
InChI Key: ZLSQRQNCHSXYMW-UHFFFAOYSA-N
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Description

2-Amino-n-(2,4-dimethoxyphenyl)benzamide is a chemical compound with the molecular formula C15H16N2O3 . It has a molecular weight of 272.3 and is a pale-yellow to yellow-brown solid . The compound is also known by its IUPAC name, 2-amino-N-(2,4-dimethoxyphenyl)benzamide .


Molecular Structure Analysis

The InChI code for 2-Amino-n-(2,4-dimethoxyphenyl)benzamide is 1S/C15H16N2O3/c1-19-10-7-8-13(14(9-10)20-2)17-15(18)11-5-3-4-6-12(11)16/h3-9H,16H2,1-2H3,(H,17,18) . This code provides a detailed description of the molecule’s structure.


Physical And Chemical Properties Analysis

2-Amino-n-(2,4-dimethoxyphenyl)benzamide is a pale-yellow to yellow-brown solid . The compound has a molecular weight of 272.3 .

Scientific Research Applications

Antibacterial and Antifungal Agent Research

2-Amino-n-(2,4-dimethoxyphenyl)benzamide: has been identified as a compound with potential antibacterial and antifungal properties . Research in this field explores the compound’s efficacy against various bacterial and fungal strains, determining its minimum inhibitory concentrations (MICs), and understanding its mechanism of action. This could lead to the development of new antimicrobial medications.

Proteomics Research

In proteomics, this compound is utilized for studying protein expression and interaction. It serves as a reagent in the identification and quantification of proteins, particularly in the context of disease research where protein dysregulation is common .

Pharmacological Studies

Pharmacological research investigates the compound’s interaction with biological systems. Studies may include its pharmacodynamics, such as the biological and physiological effects on the body, and pharmacokinetics, which examines the compound’s absorption, distribution, metabolism, and excretion .

Organic Synthesis

2-Amino-n-(2,4-dimethoxyphenyl)benzamide: is used in organic synthesis as a building block for creating more complex molecules. Its amide and amino groups make it a versatile precursor for various synthetic pathways, including the synthesis of oxazoles .

Analytical Chemistry Applications

In analytical chemistry, this compound can be used as a standard or reference material in chromatography and spectrometry. It helps in the calibration of instruments and validation of analytical methods for accurate measurement of chemical substances .

Materials Science

The compound’s properties are of interest in materials science for the development of novel materials with specific functions. Its molecular structure could be key in designing compounds with desired physical and chemical characteristics for use in various industries .

Mechanism of Action

Mode of Action

It is suggested that the compound may interact with its targets, leading to changes in cellular processes . The exact nature of these interactions and changes requires further investigation.

Biochemical Pathways

It is possible that the compound may influence multiple pathways, leading to downstream effects on cellular functions

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound . These factors can include pH, temperature, presence of other molecules, and cellular environment.

properties

IUPAC Name

2-amino-N-(2,4-dimethoxyphenyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O3/c1-19-10-7-8-13(14(9-10)20-2)17-15(18)11-5-3-4-6-12(11)16/h3-9H,16H2,1-2H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLSQRQNCHSXYMW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)C2=CC=CC=C2N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50358583
Record name 2-amino-n-(2,4-dimethoxyphenyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50358583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-n-(2,4-dimethoxyphenyl)benzamide

CAS RN

93988-27-3
Record name 2-amino-n-(2,4-dimethoxyphenyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50358583
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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